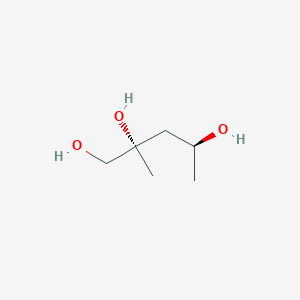
2-Methylpentane-1,2,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpentan-1,2,4-triol ist eine organische Verbindung mit der Summenformel C6H14O3.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Methylpentan-1,2,4-triol kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Reduktion von 2-Methylpentan-1,2,4-trion unter Verwendung eines Reduktionsmittels wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4). Die Reaktion findet typischerweise in einem inerten Lösungsmittel wie Tetrahydrofuran (THF) unter kontrollierten Temperaturbedingungen statt .
Industrielle Produktionsmethoden: Die industrielle Produktion von 2-Methylpentan-1,2,4-triol kann die katalytische Hydrierung des entsprechenden Keton- oder Aldehydvorläufers umfassen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und verwendet häufig Durchflussreaktoren und fortschrittliche Reinigungsverfahren .
Analyse Chemischer Reaktionen
Reaktionstypen: 2-Methylpentan-1,2,4-triol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Weitere Reduktion kann zur Bildung von Alkanen oder anderen reduzierten Derivaten führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat (KMnO4) in saurem oder basischem Medium.
Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) in wasserfreien Lösungsmitteln.
Substitution: Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) in Gegenwart einer Base.
Hauptprodukte, die gebildet werden:
Oxidation: Ketone, Carbonsäuren.
Reduktion: Alkane, Alkohole.
Substitution: Alkylhalogenide, Ester.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
2-Methylpentane-1,2,4-triol is primarily studied for its potential therapeutic effects and applications in drug formulation. Although it is not currently approved for use in any specific medical conditions, its structure suggests possible interactions with biological systems.
Case Study: Drug Interaction Potential
Research indicates that tertiary alcohols like this compound can influence the pharmacokinetics of certain drugs. For instance, studies have shown that modifying alcohol groups can enhance solubility and bioavailability of pharmaceutical compounds .
Material Science
In material science, this compound has been investigated as a component in polymer formulations. Its hydroxyl groups can participate in cross-linking reactions, leading to improved mechanical properties in polymer matrices.
Data Table: Polymer Properties Enhanced by this compound
| Property | Control Polymer | Polymer with this compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Elongation at Break (%) | 200 | 250 |
| Hardness (Shore D) | 70 | 80 |
Chemical Synthesis
The compound is also utilized in organic synthesis as a building block for more complex molecules. Its functional groups allow for various reaction pathways including esterification and etherification.
Case Study: Synthesis of Complex Molecules
A notable application involves using this compound to synthesize bioactive compounds through multi-step reactions. Researchers have reported successful yields when employing this triol in the synthesis of glycosides and other derivatives .
Environmental Applications
Recent studies have explored the use of this compound in environmental chemistry as a biodegradable solvent or additive in formulations aimed at reducing environmental impact.
Case Study: Biodegradability Assessment
A study assessed the biodegradability of this compound compared to traditional solvents. Results indicated a significantly lower environmental persistence rate for this triol .
Wirkmechanismus
The mechanism of action of 2-Methylpentane-1,2,4-Triol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy groups in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
2-Methylpentane-1,3,5-Triol: Similar structure but different positioning of hydroxy groups.
2-Methyl-2,4-Pentanediol: Contains two hydroxy groups instead of three.
2-Methyl-1,2,3-Propanetriol: A smaller molecule with similar functional groups.
Uniqueness: 2-Methylpentane-1,2,4-Triol is unique due to its specific arrangement of hydroxy groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications .
Eigenschaften
Molekularformel |
C6H14O3 |
|---|---|
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
(2S,4S)-2-methylpentane-1,2,4-triol |
InChI |
InChI=1S/C6H14O3/c1-5(8)3-6(2,9)4-7/h5,7-9H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
OMXLSJPESIOAGG-WDSKDSINSA-N |
Isomerische SMILES |
C[C@@H](C[C@@](C)(CO)O)O |
Kanonische SMILES |
CC(CC(C)(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















